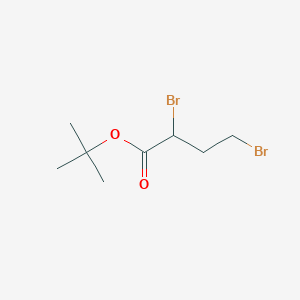

tert-Butyl 2,4-dibromobutyrate

Descripción general

Descripción

Tert-Butyl 2,4-dibromobutyrate (CAS# 77629-96-0) is a useful research chemical . It is also known as tert-butyl 2,4-dibromobutanoate . It has a molecular formula of C8H14Br2O2 and a molecular weight of 302.00 .

Molecular Structure Analysis

The molecular structure of this compound consists of a butyrate backbone with two bromine atoms at the 2nd and 4th carbon atoms and a tert-butyl group attached to the carboxyl carbon . The InChI key is IELBUWARMJVXDU-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound is known to react with primary amines to yield azetidine-2-carboxylates . This suggests that it can act as a building block in the synthesis of azetidine derivatives.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 1.562 g/mL at 20 °C . The boiling point is 275.2 ℃ at 760 mmHg .Aplicaciones Científicas De Investigación

Chemical Synthesis and Crystal Structure Analysis :

- Methyl-substituted disilenes, important in organometallic chemistry, have been synthesized using tert-butyl-based compounds. One study demonstrated the synthesis and crystal structure of a methyl-substituted isolable disilene, utilizing tert-butyl groups in the process (Ichinohe, Kinjo, & Sekiguchi, 2003).

NMR Applications in Protein Research :

- O-tert-Butyltyrosine (Tby) has been used as an NMR tag for studying high-molecular-weight systems and measuring ligand binding affinities in proteins. This research highlights the utility of tert-butyl groups in enhancing NMR signals in protein research (Chen et al., 2015).

Environmental Impact Studies :

- Research on the hydrolysis of terbufos, an organophosphorus pesticide, identified di-tert-butyl disulfide as a major degradation product. This study contributes to understanding the environmental impact of tert-butyl based compounds (Hong, Win, & Pehkonen, 1998).

Biocompatibility and Drug Delivery Systems :

- Research into biocompatible polymers has utilized tert-butyl based compounds. For example, a study on the production of poly(tert-butyl 3,4-dihydroxybutanoate carbonate) from tert-butyl based monomers and CO2 demonstrated the potential of these compounds in creating environmentally benign copolymers suitable for drug delivery systems (Tsai, Wang, & Darensbourg, 2016).

Insulin Analogs Synthesis :

- In the field of peptide synthesis, tert-butyl groups have been utilized in the creation of insulin analogs. A study reported an effective approach for synthesizing insulin analogs with four-disulfide bonds, utilizing tert-butyl-based protection strategies (Wu et al., 2017).

Catalysis and Structural Analysis :

- The role of tert-butyl groups in catalysis was explored in a study on the tertiary butylation of phenol. This research provided insights into the correlation between catalytic activity and the acid-base properties of tert-butyl based catalysts (Mathew, Rao, & Gopinath, 2004).

Safety and Hazards

Mecanismo De Acción

Tert-Butyl 2,4-dibromobutyrate, also known as Tert-butyl 2,4-dibromobutanoate, is a chemical compound with the empirical formula C8H14Br2O2 . This compound has been employed as a building block in reactions with primary amines to yield azetidine-2-carboxylates .

Target of Action

The primary targets of this compound are primary amines . Primary amines are organic compounds that contain nitrogen as the key functional group. They play a crucial role in the formation of proteins and other complex biomolecules.

Mode of Action

This compound reacts with primary amines in a process that leads to the formation of azetidine-2-carboxylates

Biochemical Pathways

Given that the compound reacts with primary amines to form azetidine-2-carboxylates , it can be inferred that it may influence pathways involving these molecules.

Result of Action

The result of this compound’s action is the formation of azetidine-2-carboxylates . Azetidine-2-carboxylates are cyclic compounds that can be used in the synthesis of various pharmaceuticals and other complex organic molecules.

Propiedades

IUPAC Name |

tert-butyl 2,4-dibromobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14Br2O2/c1-8(2,3)12-7(11)6(10)4-5-9/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELBUWARMJVXDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N-(2-{[5-(trifluoromethyl)pyridin-2-yl]sulphonyl}ethyl)nicotinamide](/img/structure/B3042950.png)

![[(E)-(5-methyl-2-propan-2-ylidenecyclohexylidene)amino] 2,6-difluorobenzoate](/img/structure/B3042953.png)

![3-{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}-1-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B3042954.png)

![4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3042955.png)

![2-{[3-(3-chloro-4-fluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran](/img/structure/B3042962.png)

![2-{[(4-Chlorophenethyl)amino]carbonyl}-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate](/img/structure/B3042965.png)

![2-({2-[5-(2,4-Difluorophenyl)-2-furyl]-2-oxoethyl}thio)pyridinium-1-olate](/img/structure/B3042967.png)

![3-Amino-4-[2-(4-fluorophenyl)diazenyl]phenol](/img/structure/B3042968.png)

![[({[(2-Chloro-3-phenylprop-2-enylidene)amino]oxy}carbonyl)amino](2,6-difluorophenyl)methanone](/img/structure/B3042970.png)